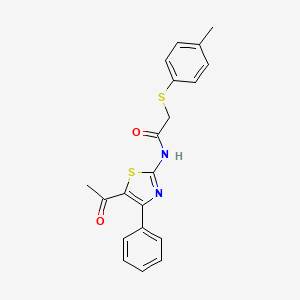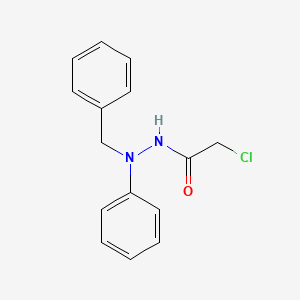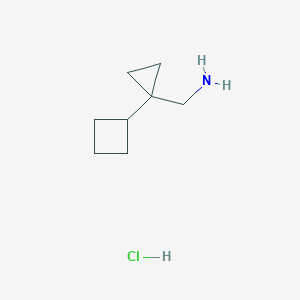
(1-Cyclobutylcyclopropyl)methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1-Cyclobutylcyclopropyl)methanamine;hydrochloride” is a chemical compound with the CAS Number: 1779133-63-9 . It has a molecular weight of 175.7 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “(1-Cyclobutylcyclopropyl)methanamine;hydrochloride” is1S/C9H17N.ClH/c10-7-9 (4-5-9)6-8-2-1-3-8;/h8H,1-7,10H2;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“(1-Cyclobutylcyclopropyl)methanamine;hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 175.7 .Scientific Research Applications
Synthesis and Chemical Reactions
- The synthesis of novel compounds, such as 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine, as hydrochlorides demonstrates the exploration of new synthetic routes and the potential for creating derivatives of (1-Cyclobutylcyclopropyl)methanamine hydrochloride. These compounds were prepared from cyclopropylacetylene and 6-chlorohex-1-yne, showcasing the versatility of cyclopropyl and cyclobutyl moieties in chemical synthesis (Kozhushkov et al., 2010).
Catalysis and Reaction Mechanisms
- Research into highly enantioselective cyclopropanation of styrene derivatives and diazoacetates catalyzed by 3-oxobutylideneaminatocobalt(II) complexes highlights the importance of cyclopropyl and cyclobutyl groups in catalysis and reaction mechanisms. The study shows how the steric demand of ligands and the ester groups on their side chains can influence reaction selectivity and enantioselectivity, offering insights into the role of cyclobutylamine derivatives in catalytic processes (Ikeno et al., 2001).
Material Science and Organic Chemistry
- The preparation of cyclopropenone oximes and their reaction with isocyanates to afford 1:2 addition products, 4,6-diazaspiro[2.3]hexenones, in moderate yields provides a foundation for understanding the reactivity of cyclobutylamine-related compounds and their potential applications in material science and organic chemistry. Such studies contribute to our understanding of the structural and reactivity patterns of small-ring compounds (Yoshida et al., 1988).
Biochemical Profiles and Potential Therapeutic Applications
- The novel bicyclic compound Wy-45,030, an ethyl cyclohexanol derivative, exhibits a neurochemical profile predictive of antidepressant activity, which highlights the potential therapeutic applications of cyclobutylamine derivatives in treating mental health disorders. This research underlines the importance of exploring the biochemical profiles of such compounds for potential pharmaceutical applications (Muth et al., 1986).
Antitumor Activity
- The synthesis of dimeric platinum complexes with cyclobutylamine derivatives and their antitumor evaluations against murine leukemic L1210/0 cells demonstrate the potential of cyclobutylamine-related compounds in cancer therapy. Such studies contribute to the development of novel antitumor agents and highlight the significance of cyclobutylamine derivatives in medicinal chemistry (Khokhar et al., 1993).
Safety And Hazards
properties
IUPAC Name |
(1-cyclobutylcyclopropyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-6-8(4-5-8)7-2-1-3-7;/h7H,1-6,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOHCWNBOIQGKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2(CC2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclobutylcyclopropyl)methanamine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(7-Methylpyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanol](/img/structure/B2985209.png)
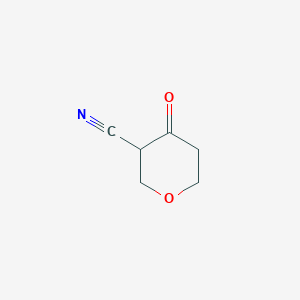
![Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2985211.png)

![4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane](/img/structure/B2985213.png)
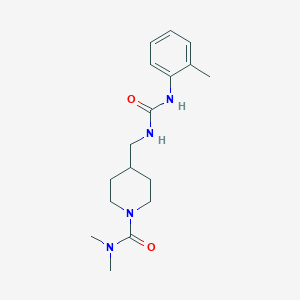
![1-[4-(2-Chloro-4-fluorophenoxy)phenyl]ethan-1-ol](/img/structure/B2985215.png)
![Ethyl 4-[[2-(2,8-dimethyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate](/img/structure/B2985219.png)
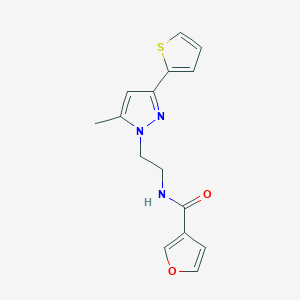
![9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-methylprop-2-en-1-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2985221.png)
![N-[(5-Chlorothiophen-2-yl)methyl]-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2985222.png)
![6-[6-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-2-methylcyclohexa-2,4-dien-1-imine](/img/structure/B2985225.png)
